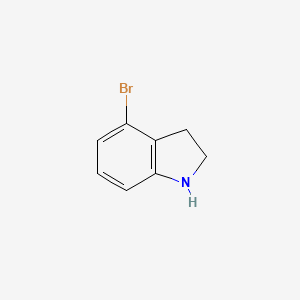

4-Bromoindoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJCSDSXVHEBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518085 | |

| Record name | 4-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86626-38-2 | |

| Record name | 4-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromoindoline and Its Derivatives

Established Synthetic Routes to 4-Bromoindoline

The synthesis of this compound can be achieved through various established chemical pathways. These routes often involve the initial synthesis of the aromatic precursor, 4-bromoindole (B15604), followed by a reduction of the pyrrole (B145914) ring, or through novel cyclization strategies that directly yield the indoline (B122111) structure.

Batcho-Leimgruber Indole (B1671886) Synthesis Approaches

The Batcho-Leimgruber indole synthesis is a powerful and widely used method for preparing indoles from o-nitrotoluenes, and it is applicable to the synthesis of 4-bromoindole, the direct precursor to this compound. wikipedia.orgresearchgate.net The general two-step sequence begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.org

The process starts with the condensation of a substituted o-nitrotoluene, such as 1-bromo-2-methyl-3-nitrobenzene, with a formamide (B127407) acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMFDMA) and often in the presence of an amine like pyrrolidine. wikipedia.orgresearchgate.netnih.gov This step forms a β-amino-nitrostyrene intermediate. The subsequent step involves the reduction of the nitro group, which triggers a cyclization and elimination of the amine to yield the indole. researchgate.net Various reducing agents can be employed for this transformation, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, stannous chloride (SnCl₂), or iron in acetic acid. wikipedia.orgresearchgate.net Microwave-assisted conditions have been shown to accelerate the reaction. psu.edu Once 4-bromoindole is obtained, it can be reduced to this compound.

| Starting Material | Key Reagents | Conditions | Product | Yield | Reference(s) |

| 2-Bromo-6-nitrotoluene | 1. Pyrrolidine, DMFDMA2. Raney Ni, H₂ | 1. Heat2. Hydrogenation | 4-Bromoindole | High | nih.gov |

| o-Nitrotoluene derivative | 1. DMFDMA2. Fe/HOAc | 1. Heat2. Reduction | Substituted Indole | Good | researchgate.net |

| o-Nitrotoluene derivative | 1. DMFDMA2. SnCl₂/HCl | 1. Heat2. Reduction | Substituted Indole | Good | researchgate.net |

Dehalogenation Strategies

A direct and innovative route to this compound involves a dehalogenation-aromatization strategy. nih.gov This method circumvents the need to first synthesize and then reduce an indole precursor. In one reported approach, the synthesis begins with an inverse-electron demand Diels-Alder (IEDDA) reaction between a 2,3-dihydropyrrole and a 2,5-dihalogenated thiophene-1,1-dioxide, which forms a cycloadduct. nih.govacs.org

Subsequent treatment of this cycloadduct with a strong base, such as potassium tert-butoxide (KOt-Bu), initiates a dehalogenation-aromatization cascade. nih.govacs.org This reaction selectively removes a proton distal to the nitrogen atom, leading to the formation of this compound as a single regioisomer in good yield. nih.gov This methodology has also been successfully applied to the synthesis of related chloroindolines. nih.gov

| Substrate | Key Reagents | Conditions | Product | Notable Finding | Reference(s) |

| Dihalogenated cycloadduct | Potassium tert-butoxide (KOt-Bu) | THF | This compound | Reaction affords a single regioisomer in good yield. | nih.govacs.org |

| Chlorodiene cycloadduct | t-BuLi, n-hexane:THF (95:5) | Optimized conditions | 4-Chloroindoline | Optimization increased yield, though ketone byproducts were also formed. | nih.gov |

Synthesis from 4-Bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole

This compound can be prepared from its N-protected trifluoromethylsulfonyl (triflyl) derivative, 4-bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole. researchgate.netchemsrc.com The triflyl group is a strong electron-withdrawing group that serves to protect the indole nitrogen. The synthesis involves a two-step process: deprotection of the nitrogen followed by reduction of the indole ring.

The first step is the removal of the triflyl group to generate 4-bromoindole. This is typically achieved under basic conditions. Following deprotection, the resulting 4-bromoindole is reduced to this compound. A common method for this reduction is hydrogenation, for instance, using sodium cyanoborohydride (NaBH₃CN) in a solvent like acetic acid. chembk.comguidechem.com

Synthesis from Methyl 4-bromo-1H-indole-3-carboxylate

Another synthetic pathway begins with methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net This route also requires a two-step sequence to arrive at this compound. The first step is a decarboxylation reaction to remove the methyl carboxylate group from the C-3 position of the indole ring, yielding 4-bromoindole. This transformation is often accomplished by heating the substrate in a high-boiling point solvent, sometimes in the presence of a catalyst.

Once the 4-bromoindole intermediate is formed, the second step is the reduction of the pyrrole ring to the corresponding indoline. As with other methods, this reduction can be effectively carried out using various reducing agents, such as sodium cyanoborohydride. guidechem.com

Multi-step Protocols for Indoline Derivatives

4-Bromoindole, and by extension this compound, are pivotal intermediates in multi-step total synthesis of complex natural products and other biologically active molecules. youtube.com For example, 4-bromoindole serves as a commercially available starting material for the gram-scale synthesis of the marine alkaloid dictyodendrin B. scispace.comresearchgate.net The synthesis of communesin F, an intricate indole alkaloid, has been accomplished in 15 steps starting from 4-bromotryptophol, a direct derivative of 4-bromoindole. colab.ws Similarly, the synthesis of lysergic acid has been approached using 4-bromoindole to construct the key AB-ring system of the molecule. publish.csiro.au

These complex syntheses highlight the utility of the 4-bromoindole scaffold as a robust building block. The bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the indole core is elaborated through a sequence of carefully planned steps. scispace.comnih.gov The reduction of the indole to an indoline can be performed at various stages of these syntheses to access different structural motifs.

Advanced Synthetic Strategies Employing this compound as a Precursor

The this compound scaffold is a valuable platform for constructing more elaborate molecules through advanced synthetic transformations. The presence of the bromine atom and the reactive N-H and C-H bonds allows for a variety of functionalization reactions.

Palladium-catalyzed cross-coupling reactions are a primary tool for modifying the this compound core. After protection of the indoline nitrogen, for example as a tert-butyl carbamate (B1207046) (Boc), the bromine atom at the C-4 position can readily participate in Suzuki or Sonogashira coupling reactions. These reactions form new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups.

Furthermore, C-H activation and functionalization represent a modern approach to modifying the indole and indoline skeletons. nih.govias.ac.in Research on 4-bromoindole has demonstrated that sequential C-H functionalization at various positions (C-3, C-2, C-7) is possible, enabling the iterative construction of complex architectures. scispace.comrsc.org For instance, a copper-catalyzed C-H arylation at the C-3 position can be followed by a bismuth-catalyzed C-2 acylation. nih.gov These strategies, initially applied to the indole precursor, pave the way for similar late-stage functionalization on the this compound nucleus itself or its derivatives, providing a streamlined path to diverse chemical entities.

| Reaction Type | Substrate | Key Reagents/Catalyst | Product Type | Significance | Reference(s) |

| Suzuki Coupling | N-Boc-4-bromoindoline | Aryl boronic acid, Pd catalyst | 4-Arylindoline derivatives | Forms C-C bonds, introduces aryl groups. | mdpi.com |

| C-H Arylation (on precursor) | 4-Bromoindole | Diaryliodonium salt, Cu catalyst | 3-Aryl-4-bromoindole | Selective functionalization of the C-3 position. | scispace.comnih.gov |

| C-H Borylation (on precursor) | N-protected 4-bromoindole | Iridium catalyst, B₂pin₂ | 7-Boryl-4-bromoindole | Enables subsequent cross-coupling at C-7. | rsc.org |

| Reductive Amination | This compound-1-carbaldehyde (B12865192) | Amines, reducing agent | N-substituted indoline derivatives | Creates complex side chains from the aldehyde derivative. | vulcanchem.com |

Palladium-Catalyzed Reactions

Palladium catalysis stands as a cornerstone in the synthesis of indoline scaffolds, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.

Amination of C-H Bonds

Palladium-catalyzed C-H amination has emerged as a powerful strategy for the synthesis of nitrogen-containing heterocycles. This approach allows for the direct formation of C-N bonds, streamlining synthetic sequences. organic-chemistry.orgresearchgate.net For instance, a tandem amination reaction catalyzed by palladium can efficiently produce functionalized 4-quinolones from readily available starting materials. organic-chemistry.org The optimization of these reactions often involves screening various palladium precursors and ligands, with combinations like Pd2(dba)3 and PPh3 proving effective. organic-chemistry.org This methodology has been successfully applied to a range of substrates, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org Research has also demonstrated the amination of bromoindoles using a catalytic system of Pd2dba3·CHCl3 and 2-[di(tert-butyl)phosphino]biphenyl, yielding the desired amino-substituted indoles in moderate to high yields. researchgate.net

A notable application of this strategy is the synthesis of 3-methylindoles from 1-bromo-2-iodoarenes and allylamine. This transformation proceeds through a C-N coupling reaction followed by an intramolecular Heck cyclization. acs.org

| Catalyst System | Substrates | Product | Yield |

| Pd2(dba)3 / PPh3 | o-haloaryl acetylenic ketones, primary amines | Functionalized 4-quinolones | Very good yields |

| Pd2dba3·CHCl3 / 2-[di(tert-butyl)phosphino]biphenyl | Bromoindoles, Amines | Amino-substituted indoles | Moderate to high |

| Palladium Catalyst | 1-bromo-2-iodoarenes, allylamine | 3-methylindoles | Not specified |

Allylation of Aromatic Bromides

The palladium-catalyzed allylation of aromatic bromides provides a direct route to introduce an allyl group onto the aromatic core, a key step in the synthesis of various complex molecules. nii.ac.jp This method has been specifically applied to the synthesis of optically active indole alkaloids, highlighting its utility in natural product synthesis. nii.ac.jp The reaction often utilizes a palladium catalyst in the presence of a tin reagent like Bu3SnSnBu3. nii.ac.jp Furthermore, palladium-catalyzed allylation of 4-alkylpyridines has been achieved under mild conditions, where pyridylic anions act as soft nucleophiles. rsc.org This decarboxylative allylation method demonstrates broad functional group tolerance. rsc.org

| Catalyst | Substrates | Reagent | Product |

| Palladium | Aromatic Bromides | Bu3SnSnBu3 | Allylated Aromatic Compounds |

| Palladium | 4-Alkylpyridines | Allyl source | Allylated Pyridines |

Selective Vinylation of Bromoindoles

The selective vinylation at the C3-position of 4-bromoindole is a crucial transformation that has been applied to the synthesis of optically active compounds. nih.govresearchgate.net This reaction can be achieved using a stoichiometric amount of PdCl2 for the regioselective vinylation of N-tosyl-4-bromoindole with N-protected dehydroalanine (B155165) methyl ester. researchgate.net Interestingly, under catalytic conditions, the same reaction with 4-bromoindole can lead to the 4-vinylated product. researchgate.net

| Catalyst | Substrates | Product |

| PdCl2 (stoichiometric) | N-tosyl-4-bromoindole, N-protected dehydroalanine methyl ester | N'-Protected-N-tosyl-4-bromodehydrotryptophan |

| Palladium (catalytic) | 4-bromoindole, N-protected dehydroalanine methyl ester | 4-Vinylated product |

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental tool for C-C bond formation and has been extensively used in the synthesis of heterocyclic compounds, including indole derivatives. researchgate.netthieme-connect.de Intramolecular Heck reactions, in particular, have proven effective for constructing fused ring systems. researchgate.net For example, the intramolecular Heck coupling of 2-(phenylaminomethyl)-3-bromoindole using a Pd(OAc)2–PPh3 catalyst system yields benzo-β-carboline. acs.org This methodology has been applied to synthesize a variety of substituted indoles and has been a key step in the formal synthesis of natural products like (+)-cycloclavine. researchgate.netresearchgate.net The reaction conditions are often mild and tolerate a wide range of functional groups. researchgate.net

| Catalyst System | Substrate | Product | Yield |

| Pd(OAc)2/PPh3, K2CO3 | 2-(phenylaminomethyl)-3-bromoindole | Benzo-β-carboline | 78% |

| Palladium catalyst | 4-bromoindole, Grignard reagent | Fused 6-5-6 ring systems | Not specified |

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for certain transformations.

C-H Arylation using Diaryliodonium Salts

Copper-catalyzed C-H arylation of indoles using diaryliodonium salts is an effective method for introducing aryl groups onto the indole nucleus. nih.govencyclopedia.pub The regioselectivity of this reaction can be controlled, with N-acetyl indoles favoring arylation at the C2 position, while N-methyl and free (NH)-indoles are selectively arylated at the C3 position. nih.govencyclopedia.pub This method can be extended to a tandem C-H/N-H diarylation, allowing for the synthesis of novel indoles that incorporate both aryl groups from the diaryliodonium salt. acs.orgresearchgate.net The mechanism is proposed to involve a highly electrophilic aryl-Cu(III) intermediate. nih.gov

| Catalyst | Substrates | Arylating Agent | Product |

| Cu(OTf)2 | N-methyl or free (NH)-indoles | Diaryliodonium salts | C3-arylated indoles |

| Copper catalyst | N-acetyl indoles | Diaryliodonium salts | C2-arylated indoles |

| Copper catalyst | Indoles | Diaryliodonium salts | Tandem C-H/N-H diarylated indoles |

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion Reactions

Rhodium(II)-catalyzed reactions of indoles with diazo compounds provide an efficient route to introduce new ring systems. A notable transformation is the reaction of substituted indoles with halodiazoacetates, which proceeds through a proposed cyclopropanation of the C2-C3 double bond of the indole, followed by a ring-expansion to yield quinoline (B57606) structures. beilstein-journals.orgnih.gov

This methodology has been successfully applied to a range of substituted indoles. For instance, reactions involving indoles with substituents at the C5 position, including electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro and bromo, have been shown to proceed effectively. nih.govresearchgate.net Specifically, 5-bromoindole (B119039) participates in this reaction, suggesting the compatibility of the bromo-substituent with the Rh(II)-catalyzed conditions. beilstein-journals.orgnih.gov The reaction of 5-bromoindole with ethyl bromo diazoacetate (Br-EDA) in the presence of a Rh(II) catalyst, such as Rh₂(esp)₂, and a base like cesium carbonate, yields the corresponding ethyl quinoline-3-carboxylate. beilstein-journals.orgresearchgate.net

However, the position of the substituent on the indole ring significantly impacts the reaction's outcome. While substituents at the 3, 4, 5, and 6 positions are well-tolerated, a substituent at the C7 position leads to poor yields, and a C2-substituent is detrimental to the reaction. beilstein-journals.orgnih.gov Furthermore, the presence of an N-H bond on the indole is crucial for the cyclopropanation-ring expansion pathway; N-substituted indoles tend to follow a different reaction course. beilstein-journals.orgnih.gov Recent studies have also explored the dearomative skeletal ring expansion of indoles using trifluoromethyl N-triftosylhydrazone as a carbene precursor, catalyzed by a chiral dirhodium catalyst, to produce 3,4-dihydroquinolines. researchgate.net This method was successfully applied to 5-bromoindole, yielding the ring-expanded product in high yield and enantioselectivity. researchgate.net

Metal-Free Direct C3-Functionalization with α-Heteroaryl-Substituted Methyl Alcohols

The direct functionalization of the C3 position of indoles is a highly valuable transformation. A metal-free approach has been developed for the C3-alkylation of indoles using α-heteroaryl-substituted methyl alcohols. chemrxiv.orgrsc.org This reaction is mediated by cesium carbonate (Cs₂CO₃) and Oxone® and proceeds in moderate to high yields. chemrxiv.orgchemrxiv.org

The proposed mechanism involves a hydrogen autotransfer-type process. Initially, the alcohol is oxidized to the corresponding aldehyde, which then undergoes condensation with the indole. Subsequent reduction by another molecule of the primary alcohol delivers the C3-alkylated indole product. chemrxiv.orgrsc.org This method is applicable to a variety of functionalized indoles, including those with bromo substituents. chemrxiv.orgchemrxiv.org For example, the C3-alkylation of 4-bromoindole with methyl 6-(hydroxymethyl)nicotinate using a Cs₂CO₃/air system has been reported to provide the product in a 79% yield on a 4-gram scale. chemrxiv.org The optimized Cs₂CO₃/Oxone® system has been shown to be effective for coupling 4-bromoindole with various heteroaryl methanols, such as 6-methyl-2-pyridine methanol, 2-quinoline methanol, and 2-pyrazine methanol, in good to excellent yields. chemrxiv.org

The position of the bromine substituent on the indole ring can influence the reaction rate. chemrxiv.org This metal-free method provides a significant advantage for late-stage functionalization in the synthesis of complex molecules. chemrxiv.orgrsc.org

Electrochemical Aryl Amination in Total Synthesis

Electrochemical methods are emerging as powerful tools in organic synthesis, offering mild and selective conditions for challenging transformations. nih.govamazonaws.comchemrxiv.org Nickel-catalyzed electrochemical amination (e-amination) has been successfully employed for C-N cross-coupling reactions. nih.govresearchgate.net This technique has proven particularly useful in the total synthesis of complex natural products where traditional coupling methods may falter. nih.gov

A key application of this method involving a bromoindole derivative is found in a recent total synthesis of teleocidins B-1–B-4. nih.gov The synthesis commenced with 4-bromoindole, which was first protected with an acetyl group. nih.gov The crucial C-4 amination with a valine derivative was achieved using electrochemically assisted Ni-catalyzed amination. nih.gov Traditional copper-based Ullmann conditions were unsuccessful for this transformation on the N-acetylated substrate. nih.gov The electrochemical approach, however, provided the desired C-N coupled product, which was a key intermediate for the subsequent construction of the indolactam V core. nih.gov This reaction was scalable, demonstrating its utility for preparing significant quantities of material. nih.gov The development of these conditions, which are applicable to a wide range of aryl halides and amine nucleophiles, highlights the potential of electrochemistry to overcome limitations of conventional cross-coupling methods. nih.govamazonaws.comchemrxiv.org

Nucleophilic Additions to Indolynes Derived from this compound

Indolynes are highly reactive intermediates that serve as powerful electrophiles for the synthesis of substituted indoles. nih.govcolab.ws They can be generated from precursors such as o-dihaloindoles or indolylsilyltriflates under mild, fluoride-mediated conditions. nih.gov The subsequent trapping of the indolyne with a variety of nucleophiles allows for the regioselective formation of new bonds on the benzene (B151609) portion of the indole ring. nih.govnih.gov

The regioselectivity of nucleophilic additions to unsymmetrical indolynes, such as the 4,5-indolyne that can be conceptually derived from a this compound precursor, is a key consideration. Computational studies have shown that the regioselectivity is largely controlled by transition-state distortion energies rather than orbital or electrostatic effects. nih.gov For 4,5-indolynes, nucleophilic attack is predicted and observed to occur preferentially at the C-5 position. nih.govnih.govresearchgate.net

For example, the generation of a 4,5-indolyne from a suitable precursor, followed by trapping with a nucleophile like aniline (B41778), would be expected to yield the 5-aminoindole (B14826) derivative as the major product. researchgate.net This methodology provides access to substituted indoles that can be difficult to obtain through other synthetic routes. The ability to generate indolynes from various positions of the indole nucleus and predict the outcome of their reactions opens up diverse possibilities for the synthesis of novel, functionalized indole derivatives. nih.govcolab.ws

Synthesis of Key this compound Derivatives

Specific derivatives of this compound are valuable intermediates in their own right, serving as starting materials for a wide range of synthetic targets, including pharmaceuticals and materials science applications. ontosight.aichemimpex.comcymitquimica.com

4-Bromoindole-3-carboxaldehyde (B1272387)

4-Bromoindole-3-carboxaldehyde is a versatile building block used in the synthesis of various biologically active compounds. ontosight.aichemimpex.com Its synthesis can be achieved through several methods. One common approach is the formylation of 4-bromoindole. ontosight.ai Another method involves the bromination of indole-3-carboxaldehyde. ontosight.ai

A well-established method for the formylation of indoles is the Vilsmeier-Haack reaction. While specific literature detailing the Vilsmeier-Haack reaction on 4-bromoindole to give 4-bromoindole-3-carboxaldehyde was not found in the provided search results, this is a standard and expected transformation. The reaction typically involves treating the indole with a formylating agent generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

Alternatively, a multi-step synthesis starting from 4-bromoindole can be employed. For example, protection of the indole nitrogen, followed by formylation and deprotection, can yield the target aldehyde. A related procedure has been described for the synthesis of 4-bromo-1-tosyl-1H-indole-3-carbaldehyde, which involves the reaction of 4-bromo-1-tosyl-1H-indole with POCl₃. chemicalbook.com

| Starting Material | Key Reagents | Product | Reference |

| 4-Bromoindole | Formylating Agent (e.g., Vilsmeier-Haack reagent) | 4-Bromoindole-3-carboxaldehyde | ontosight.ai |

| Indole-3-carboxaldehyde | Brominating Agent | 4-Bromoindole-3-carboxaldehyde | ontosight.ai |

| 4-Bromo-1-tosyl-1H-indole | POCl₃ | 4-bromo-1-tosyl-1H-indole-3-carbaldehyde | chemicalbook.com |

4-Bromo-1-(benzenesulfonyl)-1H-indole

Protection of the indole nitrogen is a common strategy to modulate reactivity and prevent side reactions during synthesis. The benzenesulfonyl (besyl) group is a robust protecting group for this purpose. The synthesis of 4-bromo-1-(benzenesulfonyl)-1H-indole is typically achieved by reacting 4-bromoindole with benzenesulfonyl chloride.

The reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfonyl chloride. A patent describes the preparation of the related compound (1-benzenesulfonyl-1H-indol-4-yl)-methanol, which starts from a protected 4-bromoindole derivative, implying the straightforward nature of the initial protection step. google.com A specific procedure details the reaction of 4-bromoindole with phenylsulfonyl chloride to afford 4-bromo-1-(benzenesulfonyl)-1H-indole in 91% yield.

| Starting Material | Reagent | Base | Product | Yield | Reference |

| 4-Bromoindole | Benzenesulfonyl chloride | (Not specified, but typically required) | 4-Bromo-1-(benzenesulfonyl)-1H-indole | 91% |

Synthesis of Other Substituted 4-Bromoindole Derivatives

The 4-bromoindole scaffold is a versatile starting point for the synthesis of a wide array of substituted derivatives. Various positions on the indole ring can be functionalized to create compounds with diverse chemical properties.

One common approach involves reactions at the C3 position. For instance, (Z)-4-bromo-3-benzylideneindolin-2-one derivatives can be synthesized through the reaction of 4-bromoindolin-2-one with various benzaldehydes. jocpr.com The reaction is typically carried out in ethanol (B145695) with pyridine (B92270) as a catalyst, refluxing for several hours. jocpr.com This method allows for the introduction of different substituents on the benzylidene moiety, leading to a range of derivatives. jocpr.com

Another key strategy is the functionalization of the indole nitrogen (N1 position). N-substituted derivatives can be prepared via electrophilic substitution. For example, treating (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with different halides in the presence of anhydrous potassium carbonate in dry 1,4-dioxan under reflux yields the corresponding N-substituted products. iajps.com Similarly, 4-bromoindole can be reacted with phenylsulfonyl chloride to produce 4-Bromo-1-(benzenesulfonyl)-1H-indole in high yield.

Cross-coupling reactions are also pivotal in modifying the 4-bromoindole core. The bromine atom at the C4 position is an excellent handle for palladium-catalyzed reactions like the Suzuki coupling. This allows for the formation of carbon-carbon bonds, linking the indole to other aryl or alkyl groups. vulcanchem.com For example, Suzuki coupling of 4-bromoindole-1-carbaldehyde with pyridinyl boronic acids is a key step in synthesizing analogs of kinase inhibitors. vulcanchem.com The synthesis of indole oligomers has also been achieved through iterative Suzuki couplings, starting from 4-bromoindole and 4-boronic acid indole. acs.org Furthermore, C-N coupling reactions, such as the Ullmann-type reaction of N-acetyl-4-bromoindole with valine, have been used to introduce amino acid moieties at the C4 position, a crucial step in the total synthesis of natural products like Teleocidins. nih.gov

The table below summarizes various synthetic methods for creating substituted 4-bromoindole derivatives.

Table 1: Synthesis of Substituted 4-Bromoindole Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromoindolin-2-one | p-methoxybenzaldehyde, ethanol, pyridine | (Z)-4-bromo-3-(4-methoxybenzylidene)indolin-2-one | Aldol Condensation | 98.2% | jocpr.com |

| 4-bromoindolin-2-one | p-chlorobenzaldehyde, ethanol, pyridine | (Z)-4-bromo-3-(4-chlorobenzylidene)indolin-2-one | Aldol Condensation | 97.8% | jocpr.com |

| 4-bromoindole | Phenylsulfonyl chloride | 4-Bromo-1-(benzenesulfonyl)-1H-indole | N-Sulfonylation | 91% | |

| N-acetyl-4-bromoindole | Valine methyl ester, NiBr₂·glyme, Ligand L1, DBU | N-acetyl-4-(L-valine methyl ester)indole | Electrochemical C-N Coupling | - | nih.gov |

Methodological Innovations in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods for preparing this compound and its derivatives. These innovations focus on improving reaction conditions, minimizing waste, and enabling continuous production.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. imist.ma In the context of indole synthesis, this often involves replacing hazardous organic solvents with water and using less toxic, easy-to-handle reagents. imist.ma For example, the synthesis of bromo-derivatives of acetanilide (B955) has been achieved in an aqueous medium, avoiding chlorinated solvents and acetic acid, resulting in a considerably faster reaction. imist.ma Another green method involves solid-state synthesis using K10 montmorillonite (B579905) clay as a catalyst, which eliminates the need for excess reactants and hazardous solvents. imist.ma

In the synthesis of bromoindole derivatives, such as 5-Bromoindole-2-carboxylic acid, green approaches have been successfully applied. One method involves the hydrolysis of the corresponding ethyl ester using sodium hydroxide (B78521) in a methanol-water mixture, followed by acidification. chemicalbook.com This procedure highlights the move towards more environmentally benign solvent systems. chemicalbook.com These principles are directly applicable to the synthesis of this compound, promoting the use of aqueous media and non-toxic catalysts to create more sustainable synthetic routes.

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch reactor, offers significant advantages for the synthesis of this compound derivatives, including improved safety, scalability, and reduced reaction times. vulcanchem.com This technology has been adopted for the continuous production of this compound-1-carbaldehyde, successfully reducing reaction times from hours to minutes while maintaining high product purity. vulcanchem.com

Furthermore, flow chemistry has been a key component in a concise and scalable total synthesis of the marine alkaloid dictyodendrin B, which starts from commercially available 4-bromoindole. nih.govcam.ac.uk The use of flow reactors in such multi-step syntheses demonstrates the power of this technology to facilitate complex molecular construction efficiently and on a gram scale. nih.govcam.ac.uk

One-pot reactions, where multiple reaction steps are carried out in a single vessel without isolating intermediates, significantly improve efficiency by saving time, materials, and reducing waste. nih.gov A notable innovation in the functionalization of 4-bromoindole derivatives is the development of a two-step, one-pot etherification process. cam.ac.uk

In the synthesis of a key intermediate for dictyodendrin B, a nitro-substituted 4-bromoindole derivative undergoes selective electrophilic bromination at the C6 position using N-bromosuccinimide (NBS). cam.ac.uk Following this, without isolation of the brominated intermediate, sodium methoxide (B1231860) and copper(I) iodide are added directly to the reaction mixture. cam.ac.uk This sequence results in the formation of the corresponding methyl ether in an 81% yield on a 1.5-gram scale. cam.ac.uk This process elegantly combines a bromination and a subsequent etherification into a single, efficient operation. cam.ac.uk

Optimizing reaction conditions such as temperature, solvent, catalyst, and reagents is crucial for maximizing yield and selectivity in the synthesis of this compound and its derivatives.

In the C3-alkylation of substituted indoles, the position of the bromine atom on the indole ring was found to have a significant effect on the reaction rate. chemrxiv.org A study on the Cs₂CO₃/oxone®-mediated alkylation of various bromoindoles with 2-pyridinemethanol (B130429) showed that reaction conditions needed to be tailored for each isomer. For instance, while most reactions proceeded well at 140 °C in xylenes, the alkylation of 5-bromo-4-fluoroindole required a lower temperature of 110 °C to achieve a cleaner reaction and superior yield. chemrxiv.org

The table below showcases the optimization of conditions for the C3-alkylation of different bromoindoles.

Table 2: Optimized Conditions for C3-Alkylation of Bromoindoles

| Indole Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoindole | 140 | 14 | 82% | chemrxiv.org |

| 5-Bromoindole | 140 | 14 | 87% | chemrxiv.org |

| 6-Bromoindole (B116670) | 140 | 14 | 83% | chemrxiv.org |

| 7-Bromoindole | 140 | 120 | 50% | chemrxiv.org |

Similarly, in the cyclization of N-(2,2-diethoxyethyl)anilines to form indoles, the reaction temperature is heavily dependent on the nature of the substituents on the aniline ring. luc.edu Substrates with strongly activating groups react at low temperatures (0°C), whereas those with deactivating groups, such as bromo-substituents, require heating to 110-130°C. luc.edu The Fischer indole synthesis, a classic method, is generally not applicable for preparing 2,3-unsubstituted indoles and requires specifically substituted arylhydrazones, which can be difficult to obtain. luc.edu This highlights the need for newer methods with optimized conditions for challenging substrates like those containing electron-withdrawing groups. luc.edu

Chemical Reactivity and Mechanistic Studies of 4 Bromoindoline

Reaction Pathways and Intermediates

The reactivity of 4-bromoindoline is characterized by transformations involving both the bromine substituent on the aromatic ring and the indoline (B122111) core. Common reaction pathways include nucleophilic substitution, cross-coupling reactions, and oxidative rearrangements.

In many synthetic applications, the indoline nitrogen is first protected, often with a tert-butoxycarbonyl (Boc) group, to modulate reactivity and improve solubility. The resulting N-Boc-4-bromoindoline serves as a versatile precursor for more complex molecules. The bromine atom at the C4 position is a key functional handle for various transformations. For instance, it can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.

A significant reaction pathway involves the oxidative rearrangement of indoline derivatives to form spirooxindoles, which are important scaffolds in bioactive natural products and pharmaceuticals. In one such pathway, the electrochemical oxidation of a related tetrahydro-β-carboline in the presence of lithium bromide (LiBr) as a mediator proceeds through a proposed bromoindoline intermediate. researchgate.net The mechanism suggests that anodically generated hypobromite (B1234621) (HOBr) oxidizes the substrate to form the bromoindoline, which then reacts with water and undergoes a semi-pinacol rearrangement to yield the final spirooxindole product. researchgate.net

Another pathway involves the conversion of indoles into 2-alkoxy-3-bromoindolines (ROBINs). These intermediates are bench-stable crystalline solids prepared from commercially available indoles. jst.go.jp ROBINs can then undergo controlled elimination reactions. Base-promoted elimination of hydrobromic acid (HBr) from the ROBIN intermediate leads to the formation of 2-alkoxyindoles. jst.go.jp Alternatively, a silver-mediated alkoxylation followed by acid-promoted elimination yields 3-alkoxyindoles, demonstrating the role of these bromoindoline intermediates in directing reaction outcomes. jst.go.jp

In the context of nucleophilic attack, the reaction of N-Ts-indole with N-bromosuccinimide (NBS) in acetone (B3395972) initially forms a 3-bromoindoline intermediate. However, this intermediate can be unstable, spontaneously dehydrating to 3-bromoindole. acs.org Trapping this intermediate with triethylamine (B128534) can lead to the formation of a stable 2-hydroxyindoline-3-triethylammonium bromide, which serves as an equivalent for a C3-electrophile in subsequent reactions. acs.org This highlights the transient and reactive nature of certain bromoindoline intermediates.

Regioselectivity in Chemical Transformations

Regioselectivity is a critical aspect of this compound chemistry, particularly in functionalization reactions targeting the indole (B1671886) nucleus. The position of the bromine atom at C4, along with the electronic nature of the indoline ring and any protecting groups on the nitrogen, significantly influences where subsequent chemical modifications occur.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize the C4 position. For example, in the synthesis of the marine drug Dragmacidin D, a key step involves the Suzuki-Miyaura coupling at the C4-bromo position of an N-alkylated indoline derivative with a nitrophenol-derived boronic ester. mdpi.com This demonstrates the high regioselectivity achievable for C-C bond formation at the site of the bromine atom.

In contrast, reactions can also be directed to other positions on the indole ring. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. Using strong bases like lithium diisopropylamide (LDA), it is possible to deprotonate the indoline-1-carboxylate at the C4 position, followed by quenching with an electrophilic bromine source to install the bromine atom with high regioselectivity (>85%).

The introduction of the bromine atom itself can be a regioselective process. The electrophilic bromination of indoline-1-carboxylate with N-bromosuccinimide (NBS) typically yields the 4-bromo derivative, influenced by the electron-donating nature of the Boc-protecting group. However, the choice of catalyst can alter this selectivity. While trace amounts of a Lewis acid like FeCl₃ can accelerate the reaction, it may also decrease the regioselectivity, leading to mixtures of 4-, 6-, and di-brominated products.

Furthermore, in reactions involving intermediates like 2-alkoxy-3-bromoindolines (ROBINs), complete regioselectivity can be achieved in subsequent elimination steps. jst.go.jp Base-promoted elimination exclusively yields 2-alkoxyindoles, while a two-step silver-mediated alkoxylation and acid-catalyzed elimination sequence produces only 3-alkoxyindoles. jst.go.jp This control over elimination pathways from a common bromoindoline intermediate showcases how reaction conditions dictate the final regiochemical outcome.

Studies on the acid-catalyzed intramolecular hydroindolation of 4-bromoindole-derived styrenes have also highlighted the importance of substrate preorganization in determining regioselectivity. Dispersive interactions between the indole and styrene (B11656) moieties can preorganize the substrate to favor cyclization at the C3 position, leading to the formation of a six-membered ring (tetrahydrobenzo[cd]indole) over a five-membered ring. ucmerced.edu

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is particularly relevant when new chiral centers are formed, either on the indoline ring itself or on substituents attached to it. The development of asymmetric syntheses using this compound as a starting material or intermediate is crucial for accessing enantiopure compounds for pharmaceutical applications. pmarketresearch.com

One key area where stereochemistry is paramount is in the synthesis of non-natural amino acids. A general method for preparing enantiopure bromo-D-tryptophans utilizes unprotected bromoindoles, including 4-bromoindole (B15604). researchgate.net In this process, indole nucleophiles, prepared using methylmagnesium chloride and copper(I) chloride, react with cyclic sulfamidates derived from enantiopure D-serine. This reaction proceeds with complete regioselectivity and creates the tryptophan side chain with a defined stereocenter. researchgate.net

In the synthesis of bis(pyrroloindoline) natural products like (−)-lansai B and (+)-nocardioazine A, stereochemistry is central to the entire synthetic strategy. nih.gov These complex molecules are assembled from pyrroloindoline building blocks, which can be prepared via enantioselective formal (3+2) cycloaddition reactions. The absolute stereochemistry of the pyrroloindoline units, which can be derived from precursors like 4-bromoindole, is controlled by the choice of catalyst enantiomer. nih.gov The relative stereochemistry of these units (endo vs. exo) dictates the ability to form the final macrocyclic structure. nih.gov

When a reaction creates a new stereocenter from a prochiral group, the stereochemical outcome depends heavily on the reaction mechanism and conditions. For nucleophilic addition to a carbonyl group, for example, the hybridization of the carbonyl carbon changes from sp² to sp³, creating a new tetrahedral stereocenter if the substituents are different. libretexts.org In uncatalyzed reactions in solution, this typically results in a racemic mixture, as attack from either face of the planar carbonyl is equally likely. libretexts.org However, in enzyme-catalyzed reactions or reactions with significant steric hindrance, the attack can be highly stereoselective. libretexts.org

The SNi (Substitution Nucleophilic Internal) mechanism is another process where stereochemistry is a defining feature, often resulting in retention of configuration. mugberiagangadharmahavidyalaya.ac.in This occurs when the nucleophile attacks from the same side as the leaving group, often through a cyclic or ion-pair intermediate. While not directly documented for this compound itself in the provided context, such mechanisms are important considerations in substitution reactions at chiral centers. mugberiagangadharmahavidyalaya.ac.in

Role of Catalysts and Reagents in this compound Reactions

Catalysts and reagents play a pivotal role in directing the reactivity and selectivity of transformations involving this compound. The choice of catalyst can determine the reaction pathway, influence regioselectivity, and enable challenging bond formations.

Palladium Catalysts: Palladium complexes are extensively used in cross-coupling reactions to functionalize the C4 position of this compound.

Suzuki-Miyaura Coupling: This is a common method for C-C bond formation. Catalysts like PdCl₂(dppf) and Pd(PPh₃)₄ are effective for coupling 4-bromoindole derivatives with various boronic acids or esters. mdpi.comresearchgate.net These reactions are crucial in the synthesis of complex natural products and pharmaceutical targets. mdpi.comresearchgate.net

Heck Reaction: Palladium catalysts also facilitate the Heck reaction, coupling 4-bromoindole with alkenes. acs.org

Copper Catalysts: Copper-based systems are also valuable, particularly in coupling reactions.

Ullmann Coupling: In the presence of a copper catalyst, protected 4-bromoindole can undergo Ullmann coupling with other indoles to form di-indole structures in high yield. researchgate.net

Indole Alkylation: A combination of methylmagnesium chloride (MeMgCl) and copper(I) chloride (CuCl) is used to prepare indole nucleophiles from 4-bromoindole for subsequent reaction with electrophiles, such as in the synthesis of bromotryptophans. researchgate.net

Rhodium Catalysts: Rhodium(II) catalysts are employed in reactions involving carbenoids. For instance, the reaction of 4-bromoindole with bromo-ethyl diazoacetate (Br-EDA) catalyzed by Rh₂(esp)₂ leads to a cyclopropanation-ring expansion cascade, ultimately forming a quinoline-3-carboxylate. The yield of this transformation is sensitive to the electronic properties and position of the substituent on the indole ring. beilstein-journals.org

Other Reagents and Catalytic Systems:

Bases: Strong bases like lithium diisopropylamide (LDA) are used in directed ortho-metalation (DoM) to achieve regioselective deprotonation before introducing the bromine atom.

Brominating Agents: N-Bromosuccinimide (NBS) is a common electrophilic bromine source used to introduce the bromine atom onto the indoline ring. The reaction can be accelerated by Lewis acids like FeCl₃, although this may reduce regioselectivity.

Oxidizing Agents: In electrochemical rearrangements, lithium bromide (LiBr) can act as a mediator, generating HOBr at the anode to oxidize the substrate and form a bromoindoline intermediate. researchgate.net

Protecting Groups: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are used to protect the indoline nitrogen, which is often a crucial first step to control reactivity in subsequent transformations.

The table below summarizes the roles of various catalysts and reagents in key reactions involving this compound and its derivatives.

| Reaction Type | Catalyst/Reagent | Role | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf) / KOH | C-C Bond Formation | N-alkyl-4-bromoindoline | 4-Arylindoline derivative | mdpi.com |

| Ullmann Coupling | Copper Catalyst | C-N Bond Formation | N-protected-4-bromoindole | Di-indole derivative | researchgate.net |

| Cyclopropanation/Ring Expansion | Rh₂(esp)₂ | Carbenoid Transfer | 4-Bromoindole | Quinoline-3-carboxylate | beilstein-journals.org |

| Directed ortho-Metalation | LDA / NBS | Regioselective Bromination | Indoline-1-carboxylate | This compound-1-carboxylate | |

| Electrophilic Bromination | NBS / FeCl₃ | Bromination (Lewis Acid Acceleration) | Indoline-1-carboxylate | This compound-1-carboxylate | |

| Electrochemical Rearrangement | LiBr (Mediator) | In-situ Oxidant Generation | Tetrahydro-β-carboline | Spirooxindole (via bromoindoline intermediate) | researchgate.net |

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to investigate the reaction mechanisms, transition states, and origins of selectivity in reactions involving this compound. rsdjournal.orgrsc.org These studies complement experimental findings and can guide the development of new synthetic methods.

Quantum chemical calculations are employed to model molecular systems and reaction pathways with high accuracy. rsdjournal.org These methods can determine the energies of reactants, intermediates, transition states, and products, providing a quantitative picture of a reaction's feasibility and kinetics. rsc.orgnrel.gov

For reactions involving this compound, quantum calculations can elucidate complex mechanistic questions. For example, in the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, a reaction pathway is proposed involving the formation of a rhodium-bound carbene, which then reacts with the indole. beilstein-journals.org The initial step is a cyclopropanation of the indole 2,3-double bond to form a labile indoline intermediate. This intermediate subsequently undergoes ring-opening of the cyclopropane (B1198618) and elimination of HX to yield the final quinoline (B57606) product. Quantum chemical calculations could be used to model the energies of the proposed cyclopropanation transition state and the subsequent rearrangement steps, helping to validate this proposed mechanism over other potential pathways. The observed differences in reactivity between 4-bromoindole (71% yield) and 6-bromoindole (B116670) (94% yield) could also be rationalized by calculating the electronic effects of the bromine substituent at different positions on the stability of the intermediates and transition states. beilstein-journals.org

Density Functional Theory (DFT) is a widely used computational method in chemistry that offers a favorable balance between accuracy and computational cost, making it suitable for studying complex molecular systems and reaction mechanisms. wikipedia.orgresearchgate.net DFT can be used to predict the reactivity of substituents, model electronic effects, and understand the origins of regio- and stereoselectivity.

In the context of this compound, DFT calculations are particularly useful for predicting its behavior in cross-coupling reactions. By modeling the electronic structure of the molecule, one can analyze frontier molecular orbitals (HOMO-LUMO) to predict the most likely sites for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Such calculations can also model the effect of different solvents on the reaction pathway, improving the accuracy of the predictions.

DFT has also been applied to understand the regioselectivity of intramolecular hydroindolation reactions. Experimental results showed that 4-bromoindole-derived cis-methindolylstyrenes cyclize to form a six-membered ring. ucmerced.edu DFT calculations, incorporating empirical dispersion corrections (GD3), suggested that this selectivity arises from dispersive interactions that preorganize the substrate into a conformation favoring the 6-membered ring formation via a concerted protonation and C-C bond formation. ucmerced.edu These computational investigations provided a rationale for why altering the electronics of the indole ring (e.g., with a 7-methoxy substituent) or the stereochemistry of the substrate (trans-isomer) would inhibit this specific pathway. ucmerced.edu

Furthermore, DFT studies can be used to investigate the mechanisms of catalyst action. For copper-catalyzed reactions, computational studies can elucidate the various transformations, predict the lowest energy pathway by comparing the Gibbs free energies of intermediates and transition states, and explain the origins of regioselectivity. oregonstate.edu

Analysis of Distortion Energies

In the study of chemical reactivity and reaction mechanisms, the concept of distortion energy, also referred to as activation strain or deformation energy, provides crucial insights into the energetic barriers of a transformation. acs.org This energy is defined as the energy required to contort the reactants from their ground-state geometries into the geometries they adopt at the transition state, without any electronic interaction between them. acs.org A comprehensive analysis of these distortion energies can elucidate the factors that govern reaction rates and selectivities.

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in quantifying the distortion energies for various reactants and catalysts involved in a chemical process. rsc.orgphyschemres.orgresearchgate.net This approach allows for the partitioning of the total activation energy of a reaction into the distortion energy of the substrate (e.g., this compound or a derivative), the distortion energy of the catalyst or other reactants, and the interaction energy between these distorted species at the transition state. rsc.orguri.edu

Research Findings from Analogous Systems

While specific distortion energy data for reactions involving this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related indole systems. The principles governing the reactivity of these analogous compounds are directly applicable to understanding the potential behavior of this compound in similar chemical transformations.

The following table summarizes the distortion and interaction energies for the C4-H activation transition state in the aforementioned Ru(II)-catalyzed amidation of an indole derivative.

| Energy Component | Value (kcal/mol) |

| Indole Substrate Distortion Energy (Edist - substrate) | 24.5 |

| Catalyst Distortion Energy (Edist - catalyst) | 31.5 |

| Total Distortion Energy (Edist - total) | 56.0 |

| Interaction Energy (Eint) | -37.5 |

| Electronic Energy (ΔE) | 18.5 |

| Gibbs Free Energy (ΔG) | 15.3 |

| Data sourced from a study on Ru(II)-catalyzed C4-amidation of 1-methylindole-3-carboxaldehyde, an analogous system to this compound. rsc.org |

Furthermore, extensive research on the nucleophilic addition to indolynes, which can be generated from precursors like 4-bromo-5-trimethylsilylindoline, highlights the critical role of distortion energies in controlling regioselectivity. nih.govnih.gov These studies have shown that the preference for nucleophilic attack at a particular carbon of the indolyne is dictated by the relative ease of distorting the aryne into the corresponding transition structures. nih.gov Attack at the position that requires less distortion of the indolyne ring system is energetically favored. nih.gov This distortion model has proven to be a powerful predictive tool for the outcomes of reactions involving unsymmetrical arynes. nih.gov

For instance, in the case of 4,5-indolyne, nucleophilic attack at the C5 position is favored over the C4 position. This preference is attributed to the lower distortion energy associated with the transition state for C5 attack. nih.gov The presence of the fused pyrrole (B145914) ring already introduces a degree of unsymmetrical strain in the indolyne, and the transition state geometries for nucleophilic attack either alleviate or exacerbate this inherent distortion. nih.gov

The research on these related indole and indolyne systems underscores the importance of distortion energy analysis in understanding and predicting the chemical reactivity of compounds like this compound. The principles derived from these studies provide a robust framework for postulating the mechanistic pathways and selectivity patterns that would be observed in reactions involving this compound.

Applications of 4 Bromoindoline in Medicinal Chemistry and Drug Discovery

4-Bromoindoline as a Building Block for Biologically Active Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of numerous compounds with potential therapeutic applications. biosynth.comchemblink.com The bromine atom at the 4-position can be readily displaced or involved in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of various functional groups and the construction of more elaborate molecules. chemblink.com This versatility has been exploited in the development of compounds targeting a range of biological targets.

Derivatives of this compound have been investigated for their potential as:

Anticancer agents : The indole (B1671886) scaffold is a common feature in many anticancer compounds, and this compound provides a convenient entry point for the synthesis of novel derivatives with potential antitumor activity. chemblink.comontosight.aichemimpex.com

Kinase inhibitors : These are crucial in cancer therapy, and this compound has been utilized in the synthesis of compounds that inhibit specific kinases. pmarketresearch.com

Neuropharmaceuticals : The structural properties of this compound make it a suitable precursor for compounds targeting serotonin (B10506) receptors, which are implicated in various neurological and psychiatric disorders. github.compmarketresearch.com

Anti-inflammatory and antimicrobial agents : The inherent biological activity of the indole nucleus, combined with the synthetic flexibility of this compound, has led to the exploration of its derivatives for anti-inflammatory and antimicrobial properties. chemblink.comontosight.ai

αvβ3 Antagonists : In the field of drug design, this compound has been used in the synthesis of potent αvβ3 antagonists, which are of interest for their potential in treating various diseases. nih.gov

The following table summarizes some of the key applications of this compound as a building block in medicinal chemistry:

| Therapeutic Area | Target/Application | Role of this compound |

| Oncology | Anticancer Agents, Kinase Inhibitors | Precursor for synthesizing complex molecules with antitumor and kinase-inhibiting properties. chemblink.comontosight.aichemimpex.compmarketresearch.com |

| Neurology | Neuropharmaceuticals, Serotonin Receptor Ligands | Building block for compounds targeting neurological pathways. github.compmarketresearch.com |

| Infectious Diseases | Antimicrobial Agents | Scaffold for developing new antimicrobial compounds. chemblink.com |

| Inflammation | Anti-inflammatory Agents | Starting material for synthesizing molecules with anti-inflammatory potential. chemblink.comontosight.ai |

| Various | αvβ3 Antagonists | Key component in the synthesis of potent and selective αvβ3 antagonists. nih.gov |

Synthesis of Natural Products and Alkaloids Containing the 4-Bromoindole (B15604) Scaffold

The strategic use of this compound has been instrumental in the total synthesis of several complex natural products and alkaloids. Its pre-functionalized indole core simplifies synthetic routes and allows for the efficient construction of intricate molecular frameworks.

A notable application of 4-bromoindole is in the synthesis of clavicipitic acid, an ergot alkaloid. sigmaaldrich.comsigmaaldrich.com Researchers have developed a concise, three-step synthesis of optically active clavicipitic acids starting from 4-bromoindole and DL-serine, impressively without the use of protecting groups. colab.wsnih.govnii.ac.jp This biomimetic approach involves a key step of spontaneous cyclization of a 4-vinyltryptophan derivative, which is formed via a Heck reaction. colab.ws Another synthesis route involves the reaction of 4-bromoindole with DL-serine under acidic conditions to form brominated acetyltryptophan, a key intermediate. nih.gov

4-Bromoindole is also a precursor for the synthesis of 4-bromodehydrotryptophan derivatives. sigmaaldrich.comsigmaaldrich.com These compounds can be prepared through various synthetic methodologies, highlighting the versatility of 4-bromoindole as a starting material. researchgate.net

The marine alkaloid dictyodendrin B has been synthesized using a strategy that commences with commercially available 4-bromoindole. scispace.comcam.ac.ukcam.ac.uknih.govresearchgate.net This approach involves a sequence of six direct functionalizations around the indole core, demonstrating the power of C-H functionalization strategies in complex molecule synthesis. scispace.comcam.ac.uknih.gov The synthesis has been achieved on a gram scale, underscoring its scalability. scispace.comcam.ac.uk

4-Bromoindole has proven to be a valuable starting material in several total syntheses of lysergic acid, a prominent ergot alkaloid. uniurb.it One economical, eight-step synthesis of racemic lysergic acid proceeds from 4-bromoindole and isocinchomeronic acid without the need for protecting the indole nitrogen. researchgate.netnih.gov Other synthetic strategies also utilize 4-bromoindole or its derivatives as key precursors. mdpi.compublish.csiro.au For instance, a synthesis of protected 4-bromo-Uhle's ketone, an intermediate en route to lysergic acid, begins with 3-indolepropionic acid which can be derived from 4-bromoindole. publish.csiro.au

The total synthesis of the teleocidin family of natural products, which are potent protein kinase C activators, has been accomplished in a concise 11-step route starting from commercially available 4-bromoindole. nih.govchemistryviews.orgacs.org This unified approach allows for the synthesis of teleocidins B-1, B-2, B-3, and B-4. nih.govchemistryviews.org Key steps in this synthesis include an electrochemical amination at the C4 position and a copper-mediated tryptophol (B1683683) construction at the C3 position to form the crucial intermediate, indolactam V. nih.govchemistryviews.orgresearchgate.net

Other Indole Alkaloids

This compound is a key starting material for the synthesis of complex indole alkaloids. The ambiguine (B12290726) family of alkaloids, which are structurally related to the hapalindoles, represents a significant target for synthetic chemists due to their intricate molecular architecture. nih.gov Researchers have successfully accomplished a convergent synthesis of the ABCD ring core of the ambiguines. nih.gov This process utilized commercially available 4-bromoindole as a foundational component, demonstrating the compound's utility in constructing densely functionalized alkaloid cores. nih.gov The synthesis of these complex natural products is crucial as it opens avenues for creating synthetic analogs with potential therapeutic properties. encyclopedia.pub

Tris-bromoindole Cyclic Guanidine (B92328) Alkaloids

Among the more complex structures derived from bromoindoles are the tris-bromoindole cyclic guanidine alkaloids. A notable example is the araiosamine class of alkaloids (A–D), which were isolated from the marine sponge Clathria (Thalysias) araiosa. mdpi.comnih.gov These compounds are distinguished by a unique molecular framework comprising three bromoindole rings connected to both six-membered and five-membered guanidine rings. mdpi.com The presence of multiple bromoindole units underscores the role of precursors like this compound in the biosynthesis and synthetic pathways of these marine natural products. mdpi.comnih.gov The total synthesis of such complex molecules remains a significant challenge, highlighting the importance of developing efficient methods to construct these unique architectures. nih.gov

Development of Pharmaceutical Intermediates

This compound is widely recognized as a versatile and critical intermediate in pharmaceutical synthesis. chemimpex.comnbinno.compmarketresearch.comgithub.com It functions as a fundamental building block for a variety of active pharmaceutical ingredients (APIs). pmarketresearch.com Its high reactivity and stability under diverse reaction conditions, including compatibility with cross-coupling reactions, make it an attractive component for constructing more complex drug candidates. chemimpex.comnbinno.com The pharmaceutical industry utilizes approximately 65-70% of the total this compound consumption, leveraging its structural properties for the synthesis of high-value products. pmarketresearch.com

Targeting Neurological and Psychiatric Disorders

A significant application of this compound as a pharmaceutical intermediate is in the development of drugs targeting the central nervous system. chemimpex.com The compound is specifically utilized in the synthesis of pharmaceuticals aimed at treating neurological and psychiatric disorders. github.comnih.gov Its derivatives are explored as potential neuropharmaceuticals, contributing to a growing area of drug discovery focused on conditions like Parkinson's disease and disorders related to serotonin receptors. pmarketresearch.comnih.gov The structural backbone provided by this compound is instrumental in designing molecules that can interact with specific neural targets. github.com

Anticancer Activity and Related Studies

In the field of oncology, this compound and its derivatives have emerged as promising scaffolds for the development of anticancer agents. chemimpex.compmarketresearch.com Research has focused on their ability to inhibit key enzymes involved in cancer progression and to induce cell death in various cancer cell lines.

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and the development of EGFR tyrosine kinase inhibitors (TKIs) is a major focus of research. nih.govamegroups.org Bromoindole derivatives have been investigated as potential EGFR inhibitors. nih.govresearchgate.net For instance, studies on novel 5-bromoindole-2-carboxylic acid derivatives demonstrated that these compounds could effectively bind to the EGFR tyrosine kinase domain. nih.gov Molecular docking and in vitro studies revealed that specific derivatives exhibited potent inhibitory activity, leading to cell cycle arrest and apoptosis in human cancer cell lines. nih.govresearchgate.net One of the most potent inhibitors of EGFR's tyrosine kinase activity reported is 4-(3-bromoanilino)-6,7-diethoxyquinazoline, which, while not a direct indole derivative, highlights the efficacy of the bromoanilino moiety—a structure closely related to bromoindoline—in achieving high-affinity binding to the ATP site of the receptor. nih.gov

Derivatives of bromoindole have shown significant cytotoxic activity against human cervical cancer (HeLa) cells. iiarjournals.orgfrontiersin.org The brominated indole alkaloid Eudistomin H, isolated from a marine ascidian, demonstrated remarkable dose- and time-dependent cytotoxicity against HeLa cells, inducing apoptosis through mechanisms including cell shrinkage and DNA fragmentation. iiarjournals.org

More targeted synthetic efforts have yielded novel compounds with specific anti-HeLa activity. A recently synthesized rhopaladin analog, (E)-2-(4-bromobenzoyl)-N-(tert-butyl)-4-(4-fluoro benzylidene)-5-oxo-1- propylpyrrolidine-2-carboxamide (RPDPD), showed potent, dose-dependent inhibition of HeLa cell proliferation. frontiersin.org The study found that the compound induces apoptosis and its mechanism may be linked to the inhibition of human papillomavirus (HPV) E6/E7 oncogene expression and modulation of the TIMP3/MMP3 signaling pathway. frontiersin.org

| Compound | Cell Line | Reported IC₅₀ | Observed Effects | Proposed Mechanism of Action |

|---|---|---|---|---|

| (E)-2-(4-bromobenzoyl)-N-(tert-butyl)-4-(4-fluoro benzylidene)-5-oxo-1- propylpyrrolidine-2-carboxamide (RPDPD) | HeLa (Human Cervical Cancer) | 24.23 µmol/L | - Inhibition of cell proliferation

| - Inhibition of HPV E6/E7 mRNA expression

|

Activity Against Human Leukemia (K562) and Liver Cancer (HepG2) Cells

Derivatives of this compound have demonstrated notable cytotoxic activity against certain cancer cell lines. Specifically, research has explored their effects on human leukemia (K562) and liver cancer (HepG2) cells.

Some bromoindole derivatives have shown the ability to inhibit the proliferation of K562 leukemia cells. preprints.org For instance, Okaramine S, a complex indole alkaloid, exhibited cytotoxic activity against the K562 cell line with an IC₅₀ value of 22.4 μM. preprints.org In the context of liver cancer, various heterocyclic compounds derived from or related to indole structures have been evaluated for their antiproliferative effects on HepG2 cells. doi.orgtubitak.gov.tr Studies have shown that certain indole derivatives can induce apoptosis and inhibit the growth of HepG2 cells. nih.govplos.org For example, a novel pyrazine (B50134) derivative demonstrated an IC50 of 25µM after 72 hours of treatment on K562 cells. vietnamjournal.ru Another study on a small molecule, RY10-4, showed it possessed anti-proliferative effects against HepG2 cells with an IC₅₀ value of 1.88 μM. plos.org

The following table summarizes the cytotoxic activity of selected indole derivatives against K562 and HepG2 cancer cell lines.

| Compound/Derivative | Cell Line | Activity Metric | Value |

| Okaramine S | K562 | IC₅₀ | 22.4 μM preprints.org |

| 2-mOPP (a pyrazine derivative) | K562 | IC₅₀ | 25 µM (72h) vietnamjournal.ru |

| RY10-4 | HepG2 | IC₅₀ | 1.88 μM plos.org |

Apoptotic Effects and Caspase-3 Enzyme Cleavage

The anticancer activity of bromoindoline derivatives is often linked to their ability to induce apoptosis, a form of programmed cell death. A key event in apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.govembopress.org

Specifically, the activation of caspase-3 is a central event in the apoptotic pathway. embopress.org Research has shown that certain indole derivatives can trigger apoptosis by activating caspase-3. nih.govproquest.com This activation leads to the cleavage of specific cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govresearchgate.net The cleavage of caspase-3 from its inactive pro-caspase-3 form to the active enzyme is a critical step. nih.govembopress.org Studies on various cancer cell lines, including HepG2, have demonstrated that treatment with certain indole-related compounds leads to increased caspase-3 activity and subsequent PARP cleavage, confirming the induction of apoptosis. nih.govproquest.com For instance, one study found that a specific compound, 5r, potently increased caspase-3 activity in both HepG2 and Huh7 liver cancer cells. nih.gov This activation of caspase-3 is a crucial mechanism through which these compounds exert their anticancer effects. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For this compound and its derivatives, SAR studies aim to identify the structural features that are essential for their anticancer and antimicrobial properties.

In the context of anticancer activity, SAR studies have revealed that the position and nature of substituents on the indole ring are critical. For example, the presence and position of a bromine atom can significantly impact cytotoxicity. acs.org Furthermore, modifications to other parts of the molecule, such as the addition of different heterocyclic rings or side chains, can enhance or diminish the biological effect. acs.orgnih.gov These studies help in designing new compounds with improved potency and selectivity. gardp.org

For antimicrobial applications, SAR analyses have shown that for halogenated indoles, the presence of a chloro or bromo group at the 4th or 5th position of the indole ring is important for antibacterial activity against pathogens like Vibrio parahaemolyticus. nih.govresearchgate.net The specific halogen and its location can influence the minimum inhibitory concentration (MIC) and the ability to inhibit biofilm formation. nih.gov

Antimicrobial and Antivirulence Properties

Antibacterial Activity

Bromoindoline derivatives have been investigated for their potential as antibacterial agents. researchgate.netresearchgate.net Studies have shown that certain brominated indoles exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity towards Gram-positive bacteria like Staphylococcus aureus. nih.gov

The position of the bromine atom on the indole ring can influence the antibacterial spectrum and potency. For example, 4-bromoindole has shown antibacterial activity against Vibrio parahaemolyticus with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov In another study, a series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, which can be derived from bromoindoles, showed mild to moderate activity against a panel of bacteria including S. aureus, Salmonella typhi, and Escherichia coli. researchgate.net

The following table presents the antibacterial activity of selected bromoindole derivatives.

| Compound/Derivative | Bacteria | Activity Metric | Value |

| 4-Bromoindole | Vibrio parahaemolyticus | MIC | 50 μg/mL nih.gov |

| 6-Bromoindolglyoxylamide derivatives | Staphylococcus aureus | - | Active nih.gov |

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have been explored for their antifungal activity. turkjps.orgnih.gov The indole nucleus is a common scaffold in many compounds with antifungal properties. rsc.org

Research has shown that certain indole derivatives containing other heterocyclic moieties, such as triazoles and thiadiazoles, exhibit significant antifungal activity against various fungal strains, including Candida albicans and Candida krusei. turkjps.org For instance, a study on novel indole derivatives revealed MIC values ranging from 3.125 to 50 µg/mL against tested fungal strains. turkjps.org Another study reported that a 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole derivative showed a low MIC of 3.9 µg/mL against C. albicans. mdpi.com The antifungal activity is often dependent on the specific substitutions on the indole ring and the nature of the appended heterocyclic systems. researchgate.net

The following table summarizes the antifungal activity of a selected bromoindole derivative.

| Compound/Derivative | Fungal Strain | Activity Metric | Value |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | MIC | 3.9 µg/mL mdpi.com |

Antiviral Activity (e.g., Tobacco Mosaic Virus)

Derivatives of 4-bromoindole have shown significant potential as antiviral agents, particularly against the Tobacco Mosaic Virus (TMV), a widespread and destructive plant pathogen. researchgate.netmdpi.com In the search for new and effective anti-plant viral agents, researchers have synthesized various compounds incorporating the 4-bromoindole moiety.

One notable study focused on creating acylhydrazone-containing matrine (B1676216) derivatives, aiming to enhance the natural alkaloid's biological activity. researchgate.net Within this research, a series of N-benzyl-11-butanehydrazones of matrine were synthesized. The derivative formed with 4-bromoindole-3-carboxaldehyde (B1272387) demonstrated the most potent anti-TMV activity among the tested compounds. researchgate.net Its efficacy was superior to the commercial antiviral agent Ribavirin and, in some cases, comparable to or better than Ningnanmycin, a highly effective commercial agent. researchgate.netmdpi.comnih.gov This highlights the crucial role of the 4-bromoindole component in achieving high antiviral potency. researchgate.net

Table 1: Anti-TMV Activity of a 4-Bromoindole-3-carboxaldehyde Derivative This table summarizes the antiviral testing results for the N-benzyl-11-butanehydrazone of matrine formed with 4-bromoindole-3-carboxaldehyde. researchgate.net

| Test Mode | Activity at 500 µg/mL | Activity at 100 µg/mL |

| In Vitro Activity | 65.8% | 29.0% |

| In Vivo Inactivation | 71.8 ± 2.8% | 33.5 ± 0.7% |

| Curative Activity | 66.8 ± 1.3% | 24.1 ± 0.2% |

| Protection Activity | 69.5 ± 3.1% | 30.3 ± 0.6% |

Anti-Inflammatory Activity

Brominated indoles are a class of compounds that have demonstrated significant anti-inflammatory effects. mdpi.com Marine organisms, in particular, are a rich source of bromoindole alkaloids with potent biological activities. mdpi.compreprints.org For instance, various 6-bromoindole (B116670) derivatives isolated from the marine sponge Geodia barretti and the bryozoan Flustra foliacea have been shown to modulate inflammatory responses in cellular models. mdpi.commdpi.comacs.org

Compounds such as barettin, geobarrettin D, and deformylflustrabromine B have been shown to decrease the secretion of the pro-inflammatory cytokine IL-12p40 by human dendritic cells. mdpi.commdpi.comacs.org Deformylflustrabromine B, in particular, exhibited a potent anti-inflammatory effect with an IC50 value of 2.9 μM. acs.org While these studies focus on 6-bromoindole derivatives, the findings underscore the general potential of the bromoindole scaffold in developing new anti-inflammatory agents. mdpi.com The position and nature of substituents on the indole ring are critical, as structural modifications can significantly alter the anti-inflammatory profile. mdpi.com

Antioxidant and Antifouling Properties